molecular formula C11H15BrO2 B1331623 1-Bromo-4-(diethoxymethyl)benzene CAS No. 34421-94-8

1-Bromo-4-(diethoxymethyl)benzene

Cat. No.: B1331623
CAS No.: 34421-94-8
M. Wt: 259.14 g/mol
InChI Key: BFSNEBVTOODGHZ-UHFFFAOYSA-N
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Description

1-Bromo-4-(diethoxymethyl)benzene, also known as 4-bromo-1,1-diethoxybenzene, is an organic compound that has a variety of applications in chemical synthesis. It is a derivative of benzene, which is a six-membered aromatic hydrocarbon consisting of a single ring of carbon atoms. This compound has been studied extensively for its use in the synthesis of various chemicals and pharmaceuticals. It has also been used in the study of biological mechanisms, such as the mechanism of action of enzymes and proteins.

Scientific Research Applications

Synthesis of Isoindoles and Molecular Wires

1-Bromo-4-(diethoxymethyl)benzene plays a role in synthesizing various chemical compounds. It has been used in the synthesis of 1-substituted 3-alkoxy-1H-isoindoles, which are obtained through a reaction with nitriles and subsequent acid-catalyzed cyclization. This method demonstrates its utility in creating complex organic structures (Kuroda & Kobayashi, 2015). Additionally, it serves as a precursor for oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires in molecular electronics, highlighting its significance in the field of material science (Stuhr-Hansen et al., 2005).

Fluorescence Properties and Photoluminescence

The compound also finds applications in the study of fluorescence properties. For instance, its derivative, 1-bromo-4-(2,2-diphenylvinyl) benzene, has been synthesized and its structure and photoluminescence properties have been investigated, demonstrating its potential in applications requiring fluorescence (Zuo-qi, 2015).

Ethoxybromination of Enamides

In organic synthesis, this compound is involved in the ethoxybromination of enamides. This process results in α-bromo hemiaminals, showcasing its role in facilitating diverse chemical transformations (Nocquet‐Thibault et al., 2013).

Ring Halogenation and Synthesis of Natural Products

The compound is also used in ring halogenation processes, as demonstrated in a study where it was used for halogenation of polyalkylbenzenes (Bovonsombat & Mcnelis, 1993). Furthermore, it has been utilized in the total synthesis of biologically active natural products, such as 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol (Akbaba et al., 2010).

Graphene Nanoribbon Synthesis

Its role extends to the field of nanotechnology, specifically in the synthesis of planar one-dimensional graphene nanoribbons with controlled edge morphology and narrow widths (Patil et al., 2012).

Properties

IUPAC Name

1-bromo-4-(diethoxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO2/c1-3-13-11(14-4-2)9-5-7-10(12)8-6-9/h5-8,11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFSNEBVTOODGHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=CC=C(C=C1)Br)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50350880
Record name 4-Bromobenzaldehyde diethyl acetal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34421-94-8
Record name 4-Bromobenzaldehyde diethyl acetal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-4-(diethoxymethyl)benzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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